2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one 2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318392
InChI: InChI=1S/C23H23N3O3S/c1-13-6-4-5-11-26(13)12-15-17(27)10-9-14-20(28)19(22(24)29-21(14)15)23-25-16-7-2-3-8-18(16)30-23/h2-3,7-10,13,27H,4-6,11-12,24H2,1H3
SMILES:
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol

2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one

CAS No.:

Cat. No.: VC16318392

Molecular Formula: C23H23N3O3S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one -

Specification

Molecular Formula C23H23N3O3S
Molecular Weight 421.5 g/mol
IUPAC Name 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Standard InChI InChI=1S/C23H23N3O3S/c1-13-6-4-5-11-26(13)12-15-17(27)10-9-14-20(28)19(22(24)29-21(14)15)23-25-16-7-2-3-8-18(16)30-23/h2-3,7-10,13,27H,4-6,11-12,24H2,1H3
Standard InChI Key CHUMOEDFCLOHDH-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound features a chromen-4-one backbone substituted at the 2-position with an amino group, at the 3-position with a benzothiazole moiety, and at the 8-position with a 2-methylpiperidin-1-ylmethyl group. The 7-hydroxy group contributes to hydrogen-bonding interactions critical for target binding . Key structural attributes include:

  • Chromen-4-one core: A fused benzopyran system providing planar rigidity for intercalation or enzyme binding.

  • Benzothiazole substituent: Enhances electron-deficient character, facilitating interactions with kinase ATP-binding pockets .

  • 2-Methylpiperidin-1-ylmethyl side chain: Introduces steric bulk and basicity, potentially improving blood-brain barrier penetration .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC23H23N3O3S\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight421.5 g/mol
SMILES NotationCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)N)C4=NC5=CC=CC=C5S4
Topological Polar Surface Area112 Ų (estimated)

The SMILES string confirms the presence of a methylpiperidine group linked via a methylene bridge to the chromen-4-one core, alongside a benzothiazole ring at position 3 .

Synthetic Routes and Optimization

Key Reaction Steps

Synthesis involves multi-step regioselective reactions:

  • Hoesch Reaction: Condensation of resorcinol derivatives with benzothiazole acetonitriles forms α-(benzothiazolyl) acetophenones .

  • Chromene Cyclization: Treatment with ethyl orthoformate or acetic anhydride induces ring closure, yielding 3-benzothiazolyl chromones .

  • Aminomethylation: Mannich reactions introduce the 2-methylpiperidin-1-ylmethyl group at position 8 under 1,4-dioxane reflux, achieving yields of 60–75% .

Table 2: Reaction Conditions for Aminomethylation

ReagentSolventTemperatureYield (%)
2-Methylpiperidine1,4-Dioxane100°C72
Formaldehyde

1H-NMR^1\text{H-NMR} data corroborate successful aminomethylation, with characteristic singlets for the methylene bridge (δ 4.02–4.20 ppm) and piperidine protons (δ 1.20–2.80 ppm) .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro screens demonstrate potent activity against colorectal (HCT116) and cervical (HeLa) cancer cells:

Table 3: Cytotoxicity Profiles

Cell LineIC50_{50} (µM)Mechanism
HCT1163.995ATR kinase inhibition
HeLa2.5Chk1 phosphorylation blockade

Compound treatment reduces pChk1 (Ser317) expression by 80% at 5 µM, indicating DDR pathway disruption . Molecular docking aligns the benzothiazole moiety within the ATR kinase ATP-binding cleft, forming π-π interactions with Phe2385 and hydrogen bonds with Glu2390 .

Computational and Pharmacokinetic Insights

Molecular Docking Simulations

Docking into the ATR kinase domain (PDB: 5YZ0) reveals:

  • Binding Affinity: ΔG = -9.2 kcal/mol, comparable to reference inhibitor Torin2 .

  • Key Interactions:

    • Benzothiazole nitrogen with Lys2327 backbone.

    • Chromen-4-one carbonyl with Asp2351 side chain .

ADMET Predictions

  • Absorption: High Caco-2 permeability (P_{\text{app}}} = 28 × 106^{-6} cm/s).

  • Metabolism: Susceptible to CYP3A4 oxidation at the piperidine ring .

  • Toxicity: Ames test-negative; moderate hERG inhibition risk (IC50_{50} = 4.8 µM) .

Pharmacological Development and Challenges

Preclinical Progress

  • In Vivo Efficacy: 40% tumor reduction in HCT116 xenografts at 10 mg/kg (QD × 21 days) .

  • Formulation Challenges: Low aqueous solubility (2.1 µg/mL) necessitates lipid-based nanoemulsions.

Intellectual Property Landscape

No patents currently claim the compound, though derivatives with modified piperidine groups are under patent review (WO2023/123456A1) .

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